1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE
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Overview
Description
1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an indole core, a piperazine ring, and a trifluoromethyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-(Trifluoromethyl)benzylamine: This intermediate can be synthesized by reducing 4-(trifluoromethyl)benzaldehyde with sodium borohydride in the presence of a suitable solvent.
Formation of Piperazine Derivative: The 4-(trifluoromethyl)benzylamine is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Coupling with Indole-2,3-dione: The final step involves coupling the piperazine derivative with indole-2,3-dione using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzyl bromide
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
Uniqueness
1-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)-1H-INDOLE-2,3-DIONE stands out due to its unique combination of an indole core, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c22-21(23,24)16-5-3-4-15(12-16)13-25-8-10-26(11-9-25)14-27-18-7-2-1-6-17(18)19(28)20(27)29/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFSCOGQQUKHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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